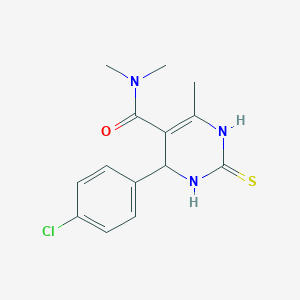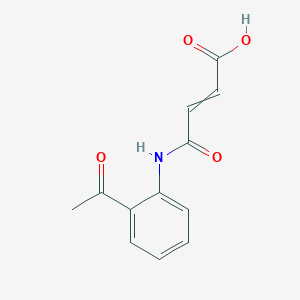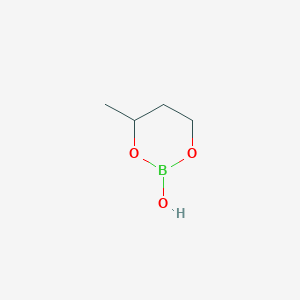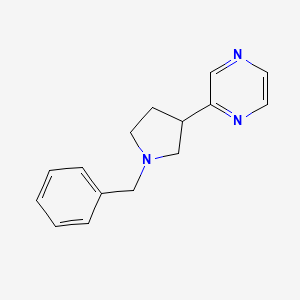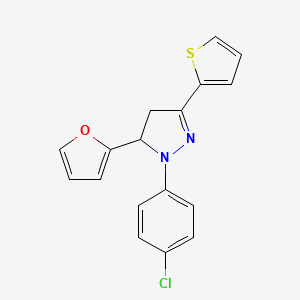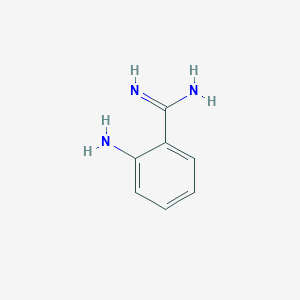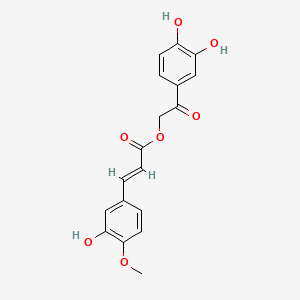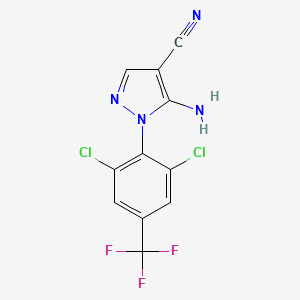
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a 4-chlorophenyl group, a 2-methyl group, and a 5-nitro group attached to the benzenesulfonamide core
Métodos De Preparación
The synthesis of N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide can be achieved through several methods. One common synthetic route involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve the use of more scalable and cost-effective processes. For example, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture has been investigated as a method for producing N-(4-chlorophenyl)benzenesulfonamide . This method offers advantages in terms of environmental sustainability and efficiency.
Análisis De Reacciones Químicas
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro group can yield corresponding amines. This reaction is typically carried out using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can lead to the formation of N-(4-chlorophenyl)-2-methyl-5-aminobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the acylation of amines.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the medicinal applications of this compound includes its potential use as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle . The compound’s antimicrobial activity may result from its ability to interfere with bacterial cell wall synthesis or protein function .
Comparación Con Compuestos Similares
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)benzenesulfonamide: This compound lacks the nitro and methyl groups, which may result in different reactivity and biological activity.
N-(4-bromophenyl)benzenesulfonamide: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity.
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide: This compound lacks the methyl group, which may influence its chemical behavior and applications.
Propiedades
Número CAS |
87316-94-7 |
|---|---|
Fórmula molecular |
C13H11ClN2O4S |
Peso molecular |
326.76 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-2-7-12(16(17)18)8-13(9)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 |
Clave InChI |
VGVPTXQESWKFJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[3-(benzylamino)-2-methyl-3-oxopropyl] ethanethioate](/img/structure/B1660945.png)
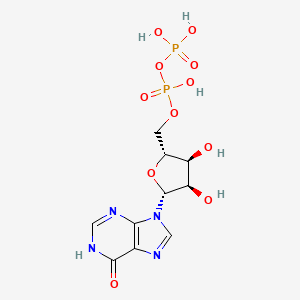
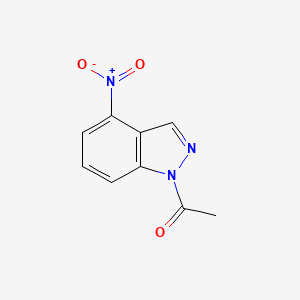
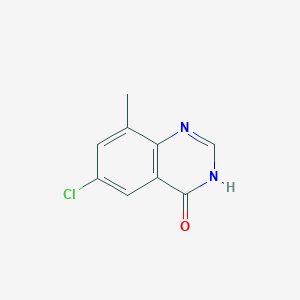
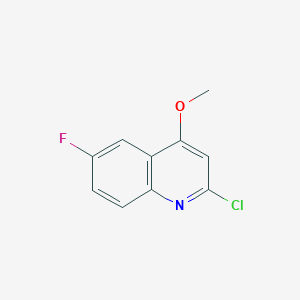
![3-{3-[(Azocan-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B1660954.png)
